Tert-butyl 4-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate

Medicinal Chemistry Physicochemical Profiling CNS Drug Design

Tert-butyl 4-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate (MF: C₁₃H₂₅NO₃, MW: 243.34 g/mol) is a Boc-protected 4,4-disubstituted piperidine derivative featuring both a tertiary alcohol handle (2-hydroxyethyl) and a quaternary 4-methyl substituent. The compound is characterized by a consensus LogP of 2.08, topological polar surface area (TPSA) of 49.77 Ų, and a high fraction of sp³-hybridized carbons (Fsp³ = 0.92), placing it in a favorable physicochemical space for CNS drug discovery programs.

Molecular Formula C13H25NO3
Molecular Weight 243.34 g/mol
CAS No. 236406-33-0
Cat. No. B153295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate
CAS236406-33-0
Molecular FormulaC13H25NO3
Molecular Weight243.34 g/mol
Structural Identifiers
SMILESCC1(CCN(CC1)C(=O)OC(C)(C)C)CCO
InChIInChI=1S/C13H25NO3/c1-12(2,3)17-11(16)14-8-5-13(4,6-9-14)7-10-15/h15H,5-10H2,1-4H3
InChIKeyRXLUHODTRLEMKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate (CAS 236406-33-0): A Dual-Handle 4,4-Disubstituted Piperidine Building Block for CNS and Cardiovascular Drug Discovery


Tert-butyl 4-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate (MF: C₁₃H₂₅NO₃, MW: 243.34 g/mol) is a Boc-protected 4,4-disubstituted piperidine derivative featuring both a tertiary alcohol handle (2-hydroxyethyl) and a quaternary 4-methyl substituent . The compound is characterized by a consensus LogP of 2.08, topological polar surface area (TPSA) of 49.77 Ų, and a high fraction of sp³-hybridized carbons (Fsp³ = 0.92), placing it in a favorable physicochemical space for CNS drug discovery programs . It has been explicitly employed as a synthetic intermediate in the preparation of chemokine receptor CCR5 modulators described in patent WO2006/1752 , and a scalable synthesis achieving 90% isolated yield via borane reduction of the corresponding carboxylic acid has been reported .

Why Generic 4-Substituted Piperidine Building Blocks Cannot Replace Tert-butyl 4-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate in Multi-Step Syntheses


Structurally, tert-butyl 4-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate represents a rare combination of orthogonal protecting groups (Boc on nitrogen, free primary alcohol on the side chain) coupled with a quaternary 4-methyl center that imposes conformational constraint . Simple replacement with the des-methyl analog tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (CAS 89151-44-0) eliminates the quaternary center, altering both steric bulk and metabolic stability of downstream products . Substitution with the des-hydroxyethyl analog tert-butyl 4-methylpiperidine-1-carboxylate (CAS 123387-50-8) removes the sole hydrogen-bond donor (HBD = 0 vs. 1), fundamentally changing solubility and target engagement potential . Use of the unprotected variant 2-(4-methylpiperidin-1-yl)ethan-1-ol (CAS 39123-23-4) forfeits the Boc group, a cornerstone of orthogonal synthetic strategy and intermediate purification . Furthermore, the 3-(2-hydroxyethyl) regioisomer (tert-butyl 3-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate) places the hydroxyethyl group at a different ring position, yielding distinct steric and electronic properties that alter reactivity and biological profile . These structural divergences render generic substitution scientifically indefensible in programs where reproducible SAR, pharmacokinetic optimization, and scalable synthetic routes are required.

Quantitative Differential Evidence: Tert-butyl 4-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate vs. Closest Analogs


Evidence Dimension 1: Hydrogen-Bond Donor Count vs. Des-Hydroxyethyl Analog

The target compound possesses one hydrogen-bond donor (the terminal –OH of the 2-hydroxyethyl chain), in contrast to zero HBD for the des-hydroxyethyl comparator tert-butyl 4-methylpiperidine-1-carboxylate (CAS 123387-50-8) . This single HBD provides a critical handle for target engagement while maintaining a low HBD count compatible with CNS penetration guidelines (typically HBD ≤ 3).

Medicinal Chemistry Physicochemical Profiling CNS Drug Design

Evidence Dimension 2: Topological Polar Surface Area Differentiation vs. Des-Methyl and Des-Hydroxyethyl Analogs

The target compound exhibits a TPSA of 49.77 Ų, identical to the des-methyl analog (CAS 89151-44-0, TPSA = 49.77 Ų) but substantially higher than the des-hydroxyethyl analog tert-butyl 4-methylpiperidine-1-carboxylate (TPSA = 29.54 Ų) . This demonstrates that the hydroxyethyl group is the dominant contributor to polar surface area, while the 4-methyl group modulates lipophilicity (Consensus LogP = 2.08 for target vs. LogP = 1.95 for des-methyl analog) without altering TPSA .

Drug Likeness ADME Prediction Building Block Selection

Evidence Dimension 3: Synthetic Yield and Scalability – 90% Isolated Yield via Borane Reduction

A reproducible synthetic route to the target compound has been reported in patent WO2006/1752, achieving 90% isolated yield (3.0 g scale from 3.54 g carboxylic acid precursor, 13.77 mmol) via borane-THF reduction at −15°C with aqueous workup . The product was obtained as an orange oil and fully characterized by ¹H NMR (CDCl₃): δ 0.9 (s, 3H, 4-CH₃), 1.2–1.3 (m, 4H), 1.4 (s, 9H, Boc-C(CH₃)₃), 1.7 (t, 3H), 3.2 (m, 2H), 3.4 (m, 2H), 3.6 (t, 3H, –CH₂OH) .

Process Chemistry Scalable Synthesis Intermediate Procurement

Evidence Dimension 4: Boiling Point and Thermal Stability vs. Unprotected Piperidine Analog

The Boc-protected target compound has a predicted boiling point of 328.6 ± 15.0 °C at 760 mmHg, significantly higher than the 220 °C boiling point of the unprotected analog 2-(4-methylpiperidin-1-yl)ethan-1-ol (CAS 39123-23-4) . The target compound exhibits a flash point of 152.6 ± 20.4 °C, compared to 89 °C for the unprotected variant . This enhanced thermal stability directly reflects the protective effect of the Boc group, which suppresses amine volatility and oxidative degradation.

Chemical Stability Storage and Handling Process Safety

Evidence Dimension 5: Fraction of sp³ Carbons (Fsp³) — Molecular Complexity Advantage for Drug Discovery

The target compound possesses an Fsp³ value of 0.92 (12 sp³ carbons out of 13 total carbons), among the highest achievable for a low-molecular-weight piperidine building block . In contrast, the des-methyl analog tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (CAS 89151-44-0) has an Fsp³ of 0.92 as well (11/12 carbons), while the des-hydroxyethyl analog tert-butyl 4-methylpiperidine-1-carboxylate has Fsp³ = 1.00 (11/11 carbons) but sacrifices the hydrogen-bond donor . High Fsp³ correlates with improved clinical success rates, aqueous solubility, and target selectivity in fragment-based and HTS-derived lead series.

Molecular Complexity Drug-Likeness Lead Optimization

Evidence Dimension 6: Patent-Backed Application Provenance — CCR5 Chemokine Receptor Modulator Intermediate

The target compound has been explicitly disclosed and structurally characterized (SMILES: CC(C)(C)OC(N1CCC(C)(CCO)CC1)=O, InChIKey: RXLUHODTRLEMKU-UHFFFAOYSA-N) in WO2006/1752 A1 as an intermediate in the synthesis of piperidine/8-azabicyclo[3.2.1]octan derivatives that function as modulators of chemokine receptor CCR5 . CCR5 is a validated therapeutic target for HIV entry inhibition (maraviroc) and inflammatory diseases. The patent exemplifies the use of this specific intermediate possessing a free hydroxyl handle for subsequent functionalization (e.g., tosylation to install sulfonate leaving groups), a transformation documented in the patent .

Chemokine Receptor Inflammation HIV Entry Inhibition Patent Evidence

Highest-Value Procurement and Application Scenarios for Tert-butyl 4-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate (CAS 236406-33-0)


Scenario 1: CNS Penetrant Lead Optimization Programs Requiring Balanced TPSA and LogP

Medicinal chemistry teams optimizing CNS-active leads can prioritize this building block for its TPSA of 49.77 Ų and Consensus LogP of 2.08, which together fall within the established CNS MPO (Multiparameter Optimization) desirable space (TPSA < 90 Ų, LogP 1–4) . The single HBD from the hydroxyethyl group provides a conjugation handle (e.g., etherification, esterification, carbamate formation) for SAR exploration without adding excessive polarity. The quaternary 4-methyl group restricts conformational freedom, potentially enhancing target selectivity by reducing entropic penalties upon binding—a feature absent in 4-unsubstituted or 4-monosubstituted piperidine scaffolds .

Scenario 2: CCR5-Targeted Antiviral or Anti-Inflammatory Drug Discovery

Research groups pursuing chemokine receptor CCR5 antagonists or modulators can directly leverage the validated synthetic route from WO2006/1752, where this building block serves as a key intermediate for constructing 4,4-disubstituted piperidine-based CCR5 ligands . The free hydroxyl permits installation of diverse leaving groups (tosylate, mesylate) for SN2 displacement with amine, thiol, or alkoxide nucleophiles, enabling rapid library synthesis. The 90% reported yield ensures sufficient material throughput for parallel synthesis of 50–200 analogs in a single campaign .

Scenario 3: Parallel Library Synthesis Leveraging Orthogonal Boc/Hydroxyl Protection

Process and medicinal chemistry groups conducting diversity-oriented synthesis benefit from the orthogonal protection strategy inherent in this building block: the Boc group protects the secondary amine during hydroxyl manipulations (oxidation to aldehyde/acid, Mitsunobu coupling, sulfonation), while the free hydroxyl remains available for diversification before acidic Boc deprotection . This orthogonality eliminates the need for additional protection/deprotection steps, reducing the average step count by approximately 1–2 steps per analog compared to fully protected alternatives, representing a significant efficiency gain in library production workflows .

Scenario 4: Procurement for Kilogram-Scale Process Development with Validated Thermal Safety Margins

Chemical process development teams evaluating building blocks for scale-up beyond laboratory scale can prioritize this compound based on its favorable thermal stability profile: boiling point of ~329°C and flash point of ~153°C provide wide safety margins for common unit operations (distillation, crystallization, drying) compared to the unprotected analog (BP ~220°C, flash point ~89°C) . The predicted density of 1.0 g/cm³ and storage condition of 2–8°C under sealed, moisture-free atmosphere are well within standard industrial handling parameters. The validated 90% yield at 3-gram scale in patent literature provides a credible starting point for process optimization toward kilogram quantities .

Quote Request

Request a Quote for Tert-butyl 4-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.